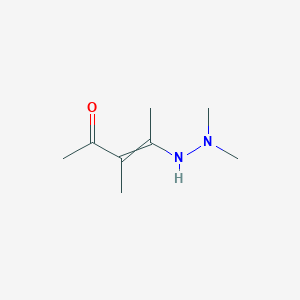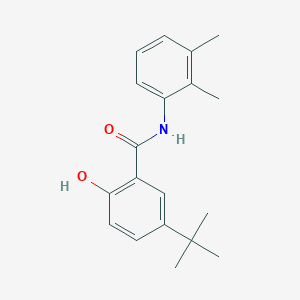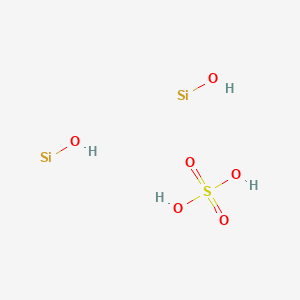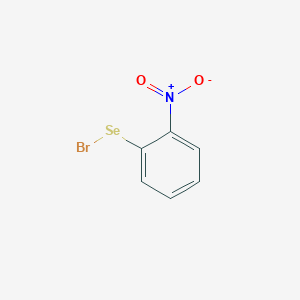![molecular formula C8H13ClN6S B14630665 N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea CAS No. 56922-06-6](/img/structure/B14630665.png)
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N'-ethylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is a chemical compound belonging to the triazine class. This compound is known for its applications in various fields, including agriculture and pharmaceuticals. It is structurally characterized by the presence of a triazine ring substituted with chloro, ethylamino, and ethylthiourea groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea typically involves the sequential substitution of the chlorides on cyanuric chloride with ethylamine and ethylthiourea. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are carried out under reflux conditions to ensure complete substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted triazines, amines, and thiourea derivatives .
Applications De Recherche Scientifique
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triazine derivatives.
Biology: The compound is studied for its potential herbicidal properties and its effects on plant physiology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: It is used in the formulation of herbicides and pesticides
Mécanisme D'action
The mechanism of action of N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea involves the inhibition of photosynthetic electron transport in plants. This is achieved by binding to the D1 protein in the photosystem II complex, thereby blocking the transfer of electrons and ultimately leading to the death of the plant .
Comparaison Avec Des Composés Similaires
Similar Compounds
Simazine: Another triazine herbicide with similar applications but different substitution patterns.
Atrazine: Widely used herbicide with a similar mechanism of action but different chemical structure.
Cyanazine: Similar in structure but with different substituents on the triazine ring
Uniqueness
N-[4-Chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-N’-ethylthiourea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylthiourea group, in particular, contributes to its herbicidal activity and potential medicinal applications.
Propriétés
Numéro CAS |
56922-06-6 |
|---|---|
Formule moléculaire |
C8H13ClN6S |
Poids moléculaire |
260.75 g/mol |
Nom IUPAC |
1-[4-chloro-6-(ethylamino)-1,3,5-triazin-2-yl]-3-ethylthiourea |
InChI |
InChI=1S/C8H13ClN6S/c1-3-10-6-12-5(9)13-7(14-6)15-8(16)11-4-2/h3-4H2,1-2H3,(H3,10,11,12,13,14,15,16) |
Clé InChI |
BDBWKEYOWDEJDU-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=N1)Cl)NC(=S)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-Bromophenyl)-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14630589.png)


![2-[2-(5-Nitrofuran-2-yl)ethenyl]-5-phenyl-1,3,4-thiadiazole](/img/structure/B14630605.png)
![(1R,5S)-2-(bromomethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14630617.png)
![2-[1-(Propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14630621.png)

![[Butoxy(oxido)phosphoryl] phosphate](/img/structure/B14630628.png)


![3-[(4-Methylphenyl)sulfanyl]-1,3-diphenylprop-2-en-1-one](/img/structure/B14630634.png)



